molecular formula C9H13BrClN B13600498 [(2-Bromo-5-methylphenyl)methyl](methyl)aminehydrochloride

[(2-Bromo-5-methylphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13600498
M. Wt: 250.56 g/mol
InChI Key: XZLLJLDNBVHTOQ-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)methylaminehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, a methyl group, and an amine group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylphenyl)methylaminehydrochloride typically involves the bromination of a methyl-substituted benzylamine. The process can be summarized as follows:

    Bromination: The starting material, 5-methylbenzylamine, is treated with bromine in the presence of a suitable solvent such as acetic acid. This results in the selective bromination at the 2-position of the benzene ring.

    Methylation: The brominated intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate. This step introduces the methyl group to the amine nitrogen.

    Hydrochloride Formation: Finally, the resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2-Bromo-5-methylphenyl)methylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial reactors to ensure efficient bromination.

    Continuous methylation: Employing continuous flow reactors for the methylation step to enhance yield and purity.

    Purification and crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methylphenyl)methylaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: De-brominated amines.

Scientific Research Applications

(2-Bromo-5-methylphenyl)methylaminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methylphenyl)methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to active sites, influencing the compound’s biological activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating their activity.

Comparison with Similar Compounds

(2-Bromo-5-methylphenyl)methylaminehydrochloride can be compared with other similar compounds such as:

    (2-Chloro-5-methylphenyl)methylaminehydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (2-Bromo-4-methylphenyl)methylaminehydrochloride: Bromine atom at a different position on the benzene ring.

    (2-Bromo-5-methylphenyl)methylaminehydrochloride: Ethyl group instead of a methyl group on the amine nitrogen.

Uniqueness

The uniqueness of (2-Bromo-5-methylphenyl)methylaminehydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

1-(2-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7-3-4-9(10)8(5-7)6-11-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

XZLLJLDNBVHTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)CNC.Cl

Origin of Product

United States

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